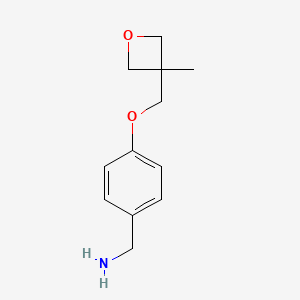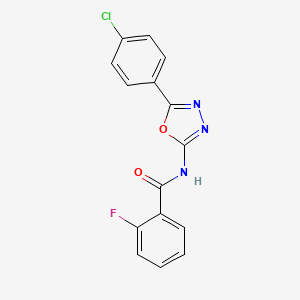
N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of benzamide, which is an organic compound consisting of a carboxamide group that is attached to a phenyl group. It contains an oxadiazole ring, which is a five-membered ring containing two oxygen atoms, two carbon atoms, and one nitrogen atom . The presence of a fluorine atom and a chlorophenyl group may influence its reactivity and potential applications .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds are often synthesized through a series of reactions including esterification, hydrazination, salt formation, and cyclization . The synthesis process would likely involve the reaction of the appropriate precursors under controlled conditions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely exhibit certain characteristic features such as C–H…N intermolecular interactions and π–π interactions between the oxadiazole and phenyl rings . The structure could be further analyzed using techniques such as X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which it is used. For instance, the presence of the oxadiazole ring might make it susceptible to reactions with electrophiles . The chlorophenyl and fluorobenzamide groups could also influence its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the fluorine atom could affect its polarity, while the chlorophenyl group could influence its solubility .科学的研究の応用
Fluorometric Analysis
A study developed a sensitive fluorometric method to analyze propoxyphene, a compound structurally related to N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-fluorobenzamide, using derivatives that produce highly fluorescent compounds. This method facilitates the quantitative determination of propoxyphene in biological materials such as whole blood, urine, or tissue, highlighting the potential of oxadiazole derivatives in analytical chemistry applications Valentour, Monforte, & Sunshine, 1974.
Antimicrobial Activity
Oxadiazole derivatives have been evaluated for their antimicrobial properties. For instance, various synthesized oxadiazoles were tested for toxicity towards brine shrimp and antimicrobial activity. This study underscores the potential biomedical applications of oxadiazole compounds in developing new antimicrobial agents Machado et al., 2005.
Radiosynthesis for Biological Studies
Radiosynthesis of labeled ligands, such as [18F]-5-[2-(2-chlorophenoxy)phenyl]-1,3,4-oxadiazole-2-yl-4-fluorobenzoate, demonstrates the utility of oxadiazole derivatives in biological research, particularly in studying benzodiazepine receptors. These labeled compounds facilitate biological studies by allowing the tracking of molecular interactions within the body Jalilian et al., 2004.
Safety and Hazards
作用機序
Target of Action
It is known that this compound has been synthesized and tested against three mycobacterium tuberculosis cell lines .
Mode of Action
The activities of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-fluorobenzamide can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group . This suggests that the compound interacts with its targets through electronic interactions, which could lead to changes in the targets’ function or structure.
Result of Action
Given its antitubercular activity, it can be inferred that the compound leads to the inhibition of mycobacterium tuberculosis cell growth .
特性
IUPAC Name |
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClFN3O2/c16-10-7-5-9(6-8-10)14-19-20-15(22-14)18-13(21)11-3-1-2-4-12(11)17/h1-8H,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXPLHSDIUFAHGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


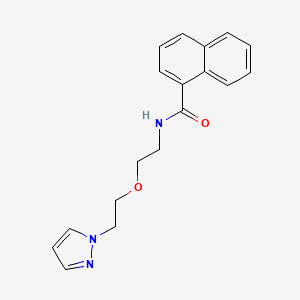
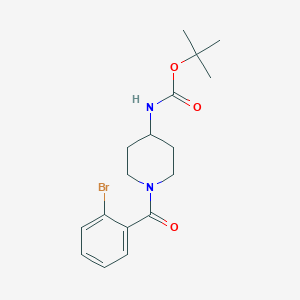
![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone](/img/structure/B2983611.png)
![3-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2983615.png)
![3-(5-Methyl-2-{[(4-nitrophenyl)sulfonyl]amino}phenyl)hydroquinoxalin-2-one](/img/structure/B2983616.png)

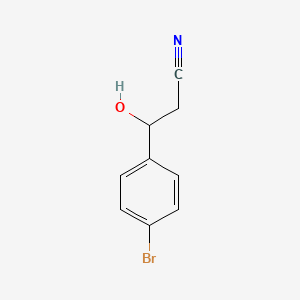
![3-[(4-Propan-2-ylphenyl)sulfonylmethyl]-5-(trifluoromethyl)-1,2,4-oxadiazole](/img/structure/B2983619.png)

![3-isopropyl-8,9-dimethoxy-5-{[2-(trifluoromethyl)benzyl]sulfanyl}imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2983622.png)
![N-(2,4-difluorophenyl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide](/img/structure/B2983625.png)
![Ethyl 1-(tert-butyl)-1H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B2983627.png)
